2-(Phenylsulfonyl)succinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylsulfonyl)succinic acid is an organic compound characterized by the presence of a phenylsulfonyl group attached to the succinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)succinic acid typically involves the sulfonylation of succinic acid derivatives. One common method is the reaction of succinic anhydride with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfonyl)succinic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the phenylsulfonyl group can yield phenylthiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted succinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Phenylsulfonyl)succinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonyl)succinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways. The phenylsulfonyl group is crucial for its activity, as it can form strong interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
Succinic acid: A simple dicarboxylic acid without the phenylsulfonyl group.
Phenylsulfonylacetic acid: Contains a phenylsulfonyl group attached to an acetic acid backbone.
Phenylsulfonylpropionic acid: Similar structure but with a propionic acid backbone.
Uniqueness
2-(Phenylsulfonyl)succinic acid is unique due to the presence of both the phenylsulfonyl group and the succinic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C10H10O6S |
---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
2-(benzenesulfonyl)butanedioic acid |
InChI |
InChI=1S/C10H10O6S/c11-9(12)6-8(10(13)14)17(15,16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14) |
InChI Key |
RXSJLMYESZKDKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.